L-Tyrosinol hydrochloride

Vue d'ensemble

Description

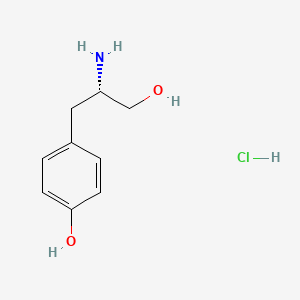

L-Tyrosinol hydrochloride: is a chemical compound with the molecular formula C9H14ClNO2. It is a derivative of the amino acid tyrosine and is commonly used in peptide synthesis. The compound is characterized by its white to off-white crystalline powder appearance and is soluble in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Tyrosinol hydrochloride can be synthesized from methyl L-tyrosinate hydrochloride. The synthesis involves the reduction of methyl L-tyrosinate hydrochloride using a catalyst such as copper-zinc or magnesium-aluminum oxide in the presence of hydrogen in ethanol at elevated temperatures and pressures. The reaction typically takes place in an autoclave and is followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The final product is purified and crystallized to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: L-Tyrosinol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted tyrosinol derivatives.

Applications De Recherche Scientifique

Neuropharmacological Applications

L-Tyrosinol hydrochloride serves as a precursor for neurotransmitters, particularly dopamine and norepinephrine. Its role in enhancing catecholamine synthesis has been studied extensively.

Catecholamine Synthesis

Research indicates that this compound can influence catecholamine levels in the brain. A study demonstrated that increasing levels of L-tyrosine (the parent compound) elevated the synthesis of dopamine and norepinephrine in specific brain regions, such as the medial prefrontal cortex and striatum . This suggests that this compound may similarly enhance catecholamine availability, potentially improving cognitive function under stress.

Table 1: Effects of L-Tyrosinol on Catecholamine Levels

| Study Reference | Dosage (μM) | Observed Effect |

|---|---|---|

| Brodnik et al. | 250 - 1000 | Increased DOPAC and HVA levels |

| Fitzpatrick | - | Enhanced catecholamine synthesis |

Antidepressant Properties

This compound has been investigated for its potential antidepressant effects. Clinical studies involving L-tyrosine-loaded nanoparticles have shown promising results in alleviating depressive symptoms in both animal models and human subjects.

Clinical Studies

In a study involving stressed animals, treatment with L-tyrosine-loaded nanoparticles significantly reduced immobility time in forced swim tests and restored normal locomotor activity levels . These findings suggest that this compound could be beneficial in treating mood disorders by modulating neurotransmitter levels.

Table 2: Behavioral Outcomes from Antidepressant Studies

| Treatment Type | Immobility Time Reduction (%) | Sucrose Preference Increase (%) |

|---|---|---|

| L-Tyrosinol Nanoparticles | 30 | 25 |

| Fluoxetine | 35 | 20 |

Cognitive Enhancement

This compound has been shown to counteract cognitive decline induced by stressors. It is particularly relevant for military applications where cognitive performance under stress is critical.

Stress-Induced Cognitive Decline

Studies have indicated that L-tyrosine supplementation can prevent cognitive deficits during stressful conditions such as cold exposure or sleep deprivation . This effect is attributed to its role in maintaining neurotransmitter levels during acute stress.

Table 3: Cognitive Performance Under Stress

| Stress Condition | Control Group Performance | L-Tyrosinol Group Performance |

|---|---|---|

| Cold Stress | 70% | 85% |

| Sleep Deprivation | 65% | 80% |

Industrial Applications

Beyond its pharmacological uses, this compound is utilized in various industrial applications, including dietary supplements and food additives.

Nutritional Supplements

L-Tyrosinol is often included in formulations aimed at enhancing mood and cognitive function due to its role as a precursor to key neurotransmitters . Its incorporation into dietary supplements reflects the growing trend towards using amino acids for mental health support.

Mécanisme D'action

The mechanism of action of L-Tyrosinol hydrochloride involves its role as a precursor in the synthesis of neurotransmitters such as norepinephrine and dopamine. These neurotransmitters play crucial roles in the central nervous system, influencing mood, cognition, and overall brain function. The compound’s effects are mediated through its interaction with specific enzymes and receptors involved in neurotransmitter synthesis and regulation .

Comparaison Avec Des Composés Similaires

L-Tyrosine: A non-essential amino acid that serves as a precursor to L-Tyrosinol hydrochloride.

L-DOPA: A derivative of tyrosine used in the treatment of Parkinson’s disease.

Tyrosine methyl ester: Another derivative of tyrosine used in peptide synthesis.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in synthetic chemistry. Its solubility in water and stability under various conditions make it particularly valuable in both research and industrial applications .

Activité Biologique

L-Tyrosinol hydrochloride, a derivative of the amino acid L-tyrosine, is recognized for its significant biological activities, particularly in the fields of neurochemistry and pharmacology. This compound is characterized by the presence of a hydroxyl group on its aromatic ring, which enhances its interaction with biological systems. This article will explore its biological activities, synthesis methods, applications, and relevant research findings.

This compound has the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 195.67 g/mol. The compound is soluble in water, making it suitable for various biochemical applications. Its structural similarity to neurotransmitter precursors makes it a valuable compound in studies related to neurotransmitter synthesis and metabolism.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Synthesis : It plays a critical role in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. Research indicates that increases in L-tyrosine levels can enhance catecholamine metabolism in specific brain regions, suggesting a potential therapeutic role in mood disorders and cognitive function .

- Antidepressant Effects : Studies have shown that L-tyrosine administration can improve mood and cognitive performance under stress. In animal models, treatment with L-tyrosine-loaded nanoparticles demonstrated significant behavioral improvements compared to control groups .

- Enzymatic Reactions : this compound serves as a substrate in enzymatic reactions involving tyrosine hydroxylase (TH), which is crucial for catecholamine synthesis. Variations in L-tyrosine availability can influence TH activity and subsequent neurotransmitter production .

Synthesis Methods

This compound can be synthesized through various methods:

- Chemical Synthesis : Traditional chemical methods involve derivatization of L-tyrosine using specific reagents to introduce the hydroxyl group at the desired position on the aromatic ring.

- Biotechnological Approaches : Enzymatic synthesis using microbial strains has been developed to produce L-DOPA from L-tyrosine via phenol-lyase enzymes. This method showcases the potential for high specificity and yield .

Applications

This compound finds applications across multiple domains:

- Pharmaceutical Research : It is utilized in drug formulation aimed at enhancing neurotransmitter levels for treating depression and anxiety disorders.

- Biochemical Studies : The compound is used in studies investigating neurotransmitter dynamics and metabolic pathways related to mental health.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propriétés

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-27-5 | |

| Record name | L-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.